molecular formula C12H22O2 B3025634 2-Dodecenoic acid CAS No. 32466-54-9

2-Dodecenoic acid

Cat. No. B3025634
CAS RN: 32466-54-9
M. Wt: 198.3 g/mol
InChI Key: PAWGRNGPMLVJQH-ZHACJKMWSA-N
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Description

2-Dodecenoic acid, also known as (2E)-2-Dodecenoic acid , is a molecule with the molecular formula C12H22O2 . It has an average mass of 198.302 Da and a monoisotopic mass of 198.161987 Da . It is known to be produced by certain bacteria such as Pseudomonas aeruginosa .


Synthesis Analysis

The synthesis of 2-Dodecenoic acid is associated with certain bacteria. For instance, Pseudomonas aeruginosa synthesizes a structurally related molecule, characterized as cis-2-decenoic acid (C10: Δ2, CDA) that induces biofilm dispersal by multiple types of bacteria . A protein-protein interaction (PPI) data suggested that a cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .


Molecular Structure Analysis

The molecular structure of 2-Dodecenoic acid can be represented by the InChI string: InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+ .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Dodecenoic acid are not detailed in the search results, it’s worth noting that many important processes in chemical and biological systems involve acid-base reactions in aqueous solutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Dodecenoic acid include a molecular formula of C12H22O2, an average mass of 198.302 Da, and a monoisotopic mass of 198.161987 Da .

Scientific Research Applications

Quorum Sensing Inhibition

(E)-Dodec-2-enoic acid: has been studied for its role in quorum sensing inhibition. Quorum sensing is a communication mechanism used by bacteria to coordinate group behaviors. By interfering with quorum sensing, this compound may help control bacterial virulence and biofilm formation .

Antibacterial Properties

Research suggests that (E)-dodec-2-enoic acid exhibits antibacterial activity against various pathogens. It has been investigated as a potential agent to combat bacterial infections, particularly in wound healing and medical device coatings .

Biofilm Disruption

Biofilms are complex microbial communities that adhere to surfaces(E)-Dodec-2-enoic acid has shown promise in disrupting biofilms, making it relevant for applications in medicine, industry, and environmental remediation .

Agricultural Applications

As an unsaturated fatty acid, (E)-dodec-2-enoic acid may have agricultural uses. It could enhance plant growth, improve crop yield, or act as a natural pesticide. Further research is needed to explore its potential in this field .

Synthetic Chemistry

Researchers have utilized (E)-dodec-2-enoic acid in synthetic chemistry reactions. It serves as a precursor for various organic compounds, including those used in drug synthesis and material science .

Flavor and Fragrance Industry

Due to its pleasant odor, this compound finds applications in the flavor and fragrance industry. It contributes to fruity and floral notes in perfumes, cosmetics, and food products .

Safety and Hazards

While specific safety and hazard information for 2-Dodecenoic acid was not found in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(E)-dodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGRNGPMLVJQH-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401343611
Record name trans-Dodec-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-Dodec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Dodecenoic acid

CAS RN

1289-45-8, 4412-16-2, 32466-54-9
Record name Dodecenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodec-2-enoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodec-2-enoic acid
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dodecenoic acid
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Record name (2E)-dodec-2-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-dodecenoic acid?

A1: 2-Dodecenoic acid has the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol.

Q2: Are there any notable structural features of 2-dodecenoic acid?

A2: Yes, 2-dodecenoic acid is an α,β-unsaturated carboxylic acid, meaning it possesses a carboxylic acid group (-COOH) and a carbon-carbon double bond (C=C) between the second and third carbon atoms in the chain. [] This double bond introduces geometric isomerism, with the trans (E) isomer being the predominant and biologically active form.

Q3: How does 2-dodecenoic acid act as a signaling molecule in bacteria?

A3: In bacteria like Burkholderia cenocepacia, 2-dodecenoic acid, known as Burkholderia diffusible signal factor (BDSF), acts as a quorum sensing (QS) molecule. [] It is synthesized in a cell density-dependent manner and, upon reaching a threshold concentration, binds to its cognate receptor RpfR. This binding triggers a cascade of intracellular events, including changes in cyclic dimeric guanosine monophosphate (c-di-GMP) levels, which ultimately regulate the expression of various genes involved in biofilm formation, motility, virulence, and other physiological processes. [, , , ]

Q4: Does 2-dodecenoic acid interact with other QS systems in Burkholderia cenocepacia?

A4: Yes, research suggests interplay between the BDSF-dependent QS system and the N-acyl homoserine lactone (AHL)-dependent QS system in B. cenocepacia. [] Inactivation of the BDSF synthase gene (BCAM0581) not only affected BDSF production but also resulted in decreased AHL production and altered expression of AHL synthase genes (cepI and cciI). [] These findings suggest a complex regulatory network where BDSF might directly or indirectly influence AHL signaling pathways.

Q5: How does 2-dodecenoic acid exhibit antifungal activity?

A5: 2-Dodecenoic acid has demonstrated inhibitory effects on the growth and virulence of the fungal pathogen Candida albicans. [, , ] It can prevent hyphal formation, a key virulence factor in C. albicans, potentially by interfering with the ubiquitin-mediated protein turnover pathway. [] Studies have shown that 2-dodecenoic acid can reduce C. albicans adhesion to epithelial cells, decrease phospholipase secretion, and downregulate the expression of genes associated with hyphal growth and virulence. [, ]

Q6: Are there any synergistic effects observed with 2-dodecenoic acid and antifungal drugs?

A6: Yes, research suggests that 2-dodecenoic acid can enhance the activity of azole antifungal drugs, such as fluconazole and itraconazole, against C. albicans, including azole-resistant strains. [] The synergistic effect is thought to arise from 2-dodecenoic acid's ability to interfere with efflux pumps in C. albicans, thereby increasing the intracellular accumulation of azole drugs. []

Q7: What are the potential applications of 2-dodecenoic acid in medicine?

A7: Given its antifungal properties and synergistic effects with existing antifungals, 2-dodecenoic acid holds promise as a potential therapeutic agent for treating fungal infections, particularly those caused by drug-resistant C. albicans. [] Further research is needed to explore its efficacy, safety, and optimal delivery methods in clinical settings.

Q8: Are there any environmental implications of 2-dodecenoic acid?

A8: 2-Dodecenoic acid, as a naturally occurring bacterial signaling molecule, plays a role in bacterial ecology and interactions within microbial communities. [] Further research on its environmental fate, degradation, and potential impacts on microbial ecosystems is necessary to understand its ecological significance.

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